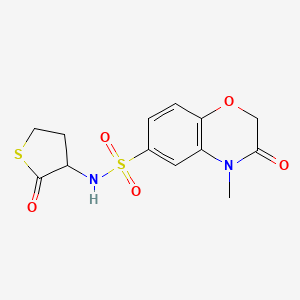![molecular formula C15H18F4N2O3 B11471815 Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-fluorophenyl)ethyl]amino]-, ethyl ester](/img/structure/B11471815.png)
Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-fluorophenyl)ethyl]amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl trifluoroacetate with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3,3,3-trifluoro-2-{[2-(4-fluorophenyl)ethyl]amino}propanoate
- Ethyl 2-acetamido-3,3,3-trifluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propanoate
- Ethyl 2-acetamido-3,3,3-trifluoro-N-(4-fluorophenyl)alaninate
Uniqueness
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE stands out due to its specific combination of trifluoromethyl and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific disciplines .
Properties
Molecular Formula |
C15H18F4N2O3 |
|---|---|
Molecular Weight |
350.31 g/mol |
IUPAC Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(4-fluorophenyl)ethylamino]propanoate |
InChI |
InChI=1S/C15H18F4N2O3/c1-3-24-13(23)14(15(17,18)19,21-10(2)22)20-9-8-11-4-6-12(16)7-5-11/h4-7,20H,3,8-9H2,1-2H3,(H,21,22) |
InChI Key |
YYMXTSPLKATIAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCCC1=CC=C(C=C1)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471740.png)
![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11471752.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471754.png)
![2-{4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazino}-1-ethanol](/img/structure/B11471756.png)
![5-Oxo-3-phenyl-7-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471761.png)

![7-{4-[(3-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471774.png)
![7-(3,4-dimethoxyphenyl)-3-(pyridin-3-yl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11471779.png)
![1-benzyl-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471783.png)
![9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11471785.png)
![3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone](/img/structure/B11471800.png)
![10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11471808.png)
![N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11471810.png)
![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(4-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11471820.png)
